molecular formula C16H33N3O3S B6967237 N,N-diethyl-3-(1-morpholin-4-ylsulfonylpiperidin-4-yl)propan-1-amine

N,N-diethyl-3-(1-morpholin-4-ylsulfonylpiperidin-4-yl)propan-1-amine

Cat. No.: B6967237
M. Wt: 347.5 g/mol
InChI Key: XMEBTYLHMVGWFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-Diethyl-3-(1-morpholin-4-ylsulfonylpiperidin-4-yl)propan-1-amine is a complex organic compound characterized by its intricate molecular structure

Properties

IUPAC Name

N,N-diethyl-3-(1-morpholin-4-ylsulfonylpiperidin-4-yl)propan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H33N3O3S/c1-3-17(4-2)9-5-6-16-7-10-18(11-8-16)23(20,21)19-12-14-22-15-13-19/h16H,3-15H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMEBTYLHMVGWFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCCC1CCN(CC1)S(=O)(=O)N2CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H33N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-diethyl-3-(1-morpholin-4-ylsulfonylpiperidin-4-yl)propan-1-amine typically involves multiple steps, starting with the reaction of morpholine with appropriate sulfonyl chloride derivatives. The reaction conditions often require the use of strong bases and solvents to facilitate the formation of the sulfonyl group.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed:

  • Oxidation: Formation of sulfonyl oxide derivatives.

  • Reduction: Production of corresponding amines or alcohols.

  • Substitution: Generation of various substituted piperidines or morpholines.

Scientific Research Applications

Chemistry: This compound is used as a building block in the synthesis of more complex molecules, particularly in medicinal chemistry.

Medicine: The compound may be explored for its pharmacological properties, including potential therapeutic uses in treating various diseases.

Industry: It can be utilized in the development of new materials or chemical processes, contributing to advancements in industrial chemistry.

Mechanism of Action

The mechanism by which N,N-diethyl-3-(1-morpholin-4-ylsulfonylpiperidin-4-yl)propan-1-amine exerts its effects involves interactions with specific molecular targets. These interactions may modulate biological pathways, leading to desired therapeutic outcomes. The exact molecular targets and pathways would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • N,N-Diethyl-3-(1-phenylsulfonylpiperidin-4-yl)propan-1-amine

  • N,N-Diethyl-3-(1-piperidin-4-ylsulfonylpiperidin-4-yl)propan-1-amine

Uniqueness: N,N-Diethyl-3-(1-morpholin-4-ylsulfonylpiperidin-4-yl)propan-1-amine stands out due to its unique morpholine group, which can impart different chemical and biological properties compared to its phenyl or piperidine counterparts.

This comprehensive overview provides a detailed understanding of this compound, highlighting its synthesis, reactions, applications, and mechanisms

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